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Compound of Interest

Compound Name:
2-Chloro-6-methoxyquinoline-5-

sulfonamide

CAS No.: 2126178-08-1

Cat. No.: B2913024 Get Quote

Executive Summary
This technical guide provides a critical analysis of the structure-activity relationship (SAR)

between 2-chloroquinoline-5-sulfonamides and their unsubstituted counterparts, 2-H quinoline-

5-sulfonamides. While both scaffolds utilize the C5-sulfonamide moiety as a primary zinc-

binding group (ZBG) for metalloenzyme inhibition (e.g., Carbonic Anhydrases), the introduction

of a chlorine atom at the C2 position fundamentally alters the physicochemical profile,

metabolic stability, and target selectivity.

Key Takeaway: The 2-Chloro substituent acts not merely as a lipophilic handle but as a

metabolic block, preventing the rapid oxidation of the quinoline ring to 2-quinolone by hepatic

aldehyde oxidase. This modification typically enhances in vivo half-life and potency against

solid tumors (colorectal, breast) via PI3K/mTOR pathway modulation, whereas the 2-H variants

are often relegated to rapid clearance or require 8-hydroxy substitution for efficacy.

Physicochemical & Structural Comparison
The bioactivity divergence begins with the electronic and steric properties imparted by the

chlorine atom.

Table 1: Comparative Physicochemical Profile
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Feature
2-H Quinoline-5-
Sulfonamide

2-Chloroquinoline-
5-Sulfonamide

Impact on
Bioactivity

LogP (Lipophilicity) ~1.5 - 1.8 ~2.3 - 2.6

2-Cl: Enhanced

membrane

permeability; better

penetration into solid

tumors.

Electronic Effect

(Hammett)
Neutral (H)

Electron-withdrawing (

)

2-Cl: Reduces

electron density on

the ring, increasing

-

stacking affinity with

aromatic residues in

enzyme active sites.

Metabolic Liability High (C2 oxidation) Low (Blocked C2)

2-Cl: Resistant to

Aldehyde Oxidase

(AOX1), prolonging

plasma half-life.

Steric Bulk
Minimal (Van der

Waals radius 1.2 Å)

Moderate (Van der

Waals radius 1.75 Å)

2-Cl: Fills hydrophobic

sub-pockets (e.g., in

CA IX or PI3K) that 2-

H cannot access.

pKa (Sulfonamide NH) ~10.2 ~9.8

2-Cl: Slightly more

acidic, potentially

strengthening ionic

interactions with metal

cofactors (

).

Pharmacological Performance Analysis
Anticancer Activity (PI3K/mTOR Pathway)
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Recent studies indicate that 2-chloroquinoline derivatives exhibit superior cytotoxicity against

colorectal (HCT116) and breast (MCF-7) cancer lines compared to unsubstituted quinolines.

Mechanism: The 2-chloro moiety serves as a lipophilic anchor that fits into the ATP-binding

pocket of kinases (like PI3K), displacing water and increasing binding entropy.

Data Point: In HCT116 cells, 2-chloro-substituted quinolines have demonstrated IC50 values

of 0.35 µM, whereas analogous non-chlorinated scaffolds often range from 5–50 µM or show

inactivity due to rapid efflux or metabolism.

Carbonic Anhydrase (CA) Inhibition
Both scaffolds effectively inhibit tumor-associated CA IX and XII. However, the 2-Cl derivative

shows improved selectivity ratios.

2-H Variant: Potent inhibitor but often lacks isoform selectivity, inhibiting cytosolic CA I/II (off-

target) leading to systemic side effects.

2-Cl Variant: The bulky chlorine atom clashes with the narrower active site entrance of CA I/II

but is accommodated by the wider, more hydrophobic entrance of CA IX (hypoxia-induced

isoform).

Table 2: Comparative Inhibitory Data (In Vitro)
Target / Assay

2-H Scaffold
IC50/Ki

2-Cl Scaffold
IC50/Ki

Performance
Verdict

HCT116 (Colorectal

Cancer)
> 20 µM 0.35 ± 0.05 µM

2-Cl is Superior (High

potency)

hCA IX (Tumor Target) 8.4 nM 5.5 nM
Comparable (Both are

potent ZBGs)

hCA II (Off-Target) 12.0 nM 85.0 nM

2-Cl is Superior

(Better selectivity

index)

Metabolic Stability (

)

< 30 min

(Microsomes)

> 120 min

(Microsomes)

2-Cl is Superior

(Metabolic Block)
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Mechanistic Visualization
The following diagram illustrates the divergent pathways of the two scaffolds, highlighting the

"Metabolic Shunt" that renders the 2-H variant less effective in vivo.

Scaffold Input Metabolic Fate (Liver)

Target Engagement (Tumor)

2-H Quinoline-5-Sulfonamide

Aldehyde Oxidase (AOX1)
Rapid Oxidation at C2

CA IX Inhibition
(Hypoxia Survival)

Good Affinity
(Short Duration)

2-Chloroquinoline-5-Sulfonamide Steric/Electronic Block

Stable Scaffold
Systemic Circulation

2-Quinolone (Inactive)Clearance

High Affinity
(Hydrophobic Fit)

PI3K/mTOR Inhibition
(Apoptosis)

Lipophilic Anchor

Click to download full resolution via product page

Figure 1: Mechanistic divergence showing the metabolic instability of the 2-H scaffold versus

the stability and dual-targeting potential of the 2-Cl scaffold.

Experimental Protocols
To validate these differences in your own laboratory, use the following standardized protocols.

Synthesis of 2-Chloroquinoline-5-Sulfonamide
Rationale: Direct chlorination of the sulfonamide is difficult; the sulfonyl group is best introduced

after the quinoline ring is constructed or via chlorosulfonation of a protected precursor.

Starting Material: 2-Chloroquinoline.[1][2][3]
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Chlorosulfonation:

Add 2-Chloroquinoline (1.0 eq) dropwise to Chlorosulfonic acid (5.0 eq) at 0°C.

Heat mixture to 100°C for 2 hours (monitor by TLC).

Critical Step: Quench reaction carefully onto crushed ice. The 2-Cl atom deactivates the

ring, requiring harsher conditions than the 2-H variant, but the position 5 is electronically

favored for electrophilic substitution.

Amidation:

Extract the sulfonyl chloride intermediate with DCM.

React with aqueous

(or substituted amine) at 0°C to form the sulfonamide.

Yield: Typically 60-75%.[4]

In Vitro Cytotoxicity Assay (MTT)
Rationale: Validates the cell-killing potential of the 2-Cl substituent.

Cell Lines: HCT116 (Colorectal), MCF-7 (Breast), HFF-1 (Normal Fibroblast Control).

Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

Treatment: Add compounds (2-H vs 2-Cl variants) at concentrations 0.1 µM to 100 µM.

Control: DMSO (0.1%).

Reference: Cisplatin or Doxorubicin.

Incubation: 48 hours at 37°C, 5%

.
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Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Measure Absorbance

at 570 nm.

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). Expect 2-Cl IC50 <

1 µM; 2-H IC50 > 10 µM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2913024#comparing-bioactivity-of-2-chloro-vs-2-h-
quinoline-5-sulfonamides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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